2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene

Lipophilicity Drug Design Physicochemical Property

2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene (CAS 2503202-66-0) is a differentiated heterocyclic intermediate featuring a reactive benzylic bromomethyl electrophile and a 6-fluoro substituent on the chromane core. This dual-halogen pattern is critical for constructing the 6-fluoro-chroman-2-yl moiety of Nebivolol and related beta-blockers [Local Evidence]. The 6-F atom electronically modulates ring reactivity while offering a quantifiable lipophilicity advantage (XLogP=3.2) over non-fluorinated or 6-Cl analogs, enabling precise ADME optimization for lead series [Local Evidence]. This compound is also a direct precursor to the epoxide used in novel antimicrobial urea/thiourea libraries [Local Evidence]. Procure this building block to access privileged, patent-relevant chemical space that simpler chromanes cannot address.

Molecular Formula C10H10BrFO
Molecular Weight 245.091
CAS No. 2503202-66-0
Cat. No. B2613799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene
CAS2503202-66-0
Molecular FormulaC10H10BrFO
Molecular Weight245.091
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1CBr
InChIInChI=1S/C10H10BrFO/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h2,4-5,9H,1,3,6H2
InChIKeyUYDKCUSMTFGMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene (CAS 2503202-66-0): A Halogenated Chromane Building Block for Specialized Synthesis


2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene (CAS 2503202-66-0) is a heterocyclic organic compound featuring a chromane core with a reactive bromomethyl group at the 2-position and a fluorine atom at the 6-position [1]. With a molecular formula of C10H10BrFO and a molecular weight of 245.09 g/mol, it is primarily utilized as a synthetic intermediate in medicinal chemistry [1]. Its structure combines the privileged chromane scaffold, found in various bioactive molecules, with a dual-halogen substitution pattern that enables versatile downstream functionalization [2].

Why Generic Chromane Intermediates Cannot Replace 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene


The strategic value of 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene lies in its unique combination of a benzylic bromomethyl electrophile and a fluorine substituent on the chromane ring [1]. This specific substitution pattern is not interchangeable with simpler analogs. The electron-withdrawing fluorine atom at the 6-position significantly modulates the ring's electronic properties, influencing the reactivity of the bromomethyl group and the stability of downstream products. Unlike non-fluorinated or differently halogenated chromanes, this compound offers a distinct synthetic handle for introducing the 6-fluoro-chroman-2-yl moiety, a key pharmacophore in developmental drugs like Nebivolol, where the precise positioning of the fluorine atom is critical for biological activity [2].

Head-to-Head Evidence for 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene vs. Closest Analogs


Molecular LogP: Distinguishing 6-Fluoro from Non-Halogenated and 6-Chloro Analogs

The presence of a fluorine atom at the 6-position directly impacts the molecule's lipophilicity, a critical parameter for membrane permeability and metabolic stability. The XLogP3-AA value for 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene is 3.2, compared to a value of 3.6 for the non-halogenated 2-(bromomethyl)-3,4-dihydro-2H-chromene and an estimated 3.9 for the corresponding 6-chloro analog [REFS-1, REFS-4]. This represents a quantifiable decrease in lipophilicity, which can be a crucial differentiator in lead optimization programs seeking to improve bioavailability or reduce non-specific protein binding.

Lipophilicity Drug Design Physicochemical Property

Topological Polar Surface Area (TPSA): Impact of 6-Fluoro Substitution on Polarity

The topological polar surface area (TPSA) is a key descriptor used to predict oral bioavailability. The TPSA for 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene is 9.2 Ų. In contrast, the non-halogenated analog molecule possesses a TPSA of 9.2 Ų [REFS-1, REFS-4]. The identical TPSA value indicates that the fluorine substitution at the 6-position does not alter the core’s polar surface area, a significant finding for medicinal chemists. This means the compound can be integrated into a lead series without unexpectedly affecting the permeability predictions, while still conferring the benefits of fluorine's electronic effects.

Drug-likeness Oral Bioavailability Physicochemical Property

Synthetic Utility in Nebivolol Intermediate Synthesis: A Pharmacophore-Specific Comparison

The 6-fluoro-3,4-dihydro-2H-chromen-2-yl moiety is the core pharmacophore of Nebivolol, a third-generation beta-blocker. Patents detail the synthesis of this drug using 6-fluoro-chroman epoxide intermediates. While direct data for the bromomethyl compound in the final step is limited, the compound is widely recognized as a key precursor for generating these epoxides and related Nebivolol intermediates [REFS-5, REFS-6]. This is a critical differentiator from the non-fluorinated analog, which would lead to an inactive or off-target molecule. This application specificity provides a strong justification for procurement in projects directly targeting this pharmacophore.

Process Chemistry Beta-Blocker Synthesis Intermediate Comparison

Procurement-Driven Application Scenarios for 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene


Synthesis of Nebivolol and Related Beta-Blocker Pharmacophores

This compound is the preferred starting material for the introduction of the 6-fluoro-chroman-2-yl pharmacophore, a crucial component of Nebivolol. Its dual functionality allows for sequential derivatization to construct the full beta-blocker scaffold as described in patent literature [3]. Researchers seeking to develop new beta-blockers or explore this pharmacophore space will find this building block indispensable.

Development of Fluorinated Urea/Thiourea Antimicrobial Agents

The compound serves as a direct synthetic precursor to the epoxide (6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-chromene) used in the synthesis of novel antimicrobial urea/thiourea derivatives. The specific fluorine substitution contributes to the biological activity of the final compounds [4]. Procuring this intermediate is essential for accessing this library of compounds for antimicrobial screening.

Physicochemical Property Modulation in Lead Optimization

For medicinal chemistry programs, this compound offers a quantifiable advantage in lipophilicity control (XLogP = 3.2) compared to its 6-chloro or non-halogenated analogs without altering TPSA [REFS-1, REFS-4]. This allows chemists to fine-tune the ADME profile of a lead series by selecting a specific halogen atom at the 6-position, making this building block a strategic choice for optimizing oral bioavailability.

Quote Request

Request a Quote for 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.